methyl (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The presence of various substituents, such as methyl, propoxy, and acetate groups, imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethyl-2-oxo-2H-chromen-3-carboxylic acid with propyl alcohol in the presence of a dehydrating agent, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of various diseases.
Industry: It finds applications in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Another chromen-2-one derivative with similar structural features.
2,4-Dihydroxy-3,6-dimethylbenzoate: Shares the benzene ring and ester functional group.
Uniqueness
Methyl 2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its propoxy group, in particular, differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
methyl 2-(4,7-dimethyl-2-oxo-5-propoxychromen-3-yl)acetate |
InChI |
InChI=1S/C17H20O5/c1-5-6-21-13-7-10(2)8-14-16(13)11(3)12(17(19)22-14)9-15(18)20-4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
YCPJHXQIZIAQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC2=C1C(=C(C(=O)O2)CC(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.